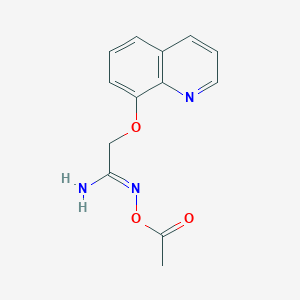
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is a compound with a complex structure that includes a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common method starts with the preparation of ethyl (quinolin-8-yloxy)acetate. This is achieved by reacting 8-hydroxyquinoline with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone, followed by refluxing for 18 hours . The intermediate product is then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups.
Applications De Recherche Scientifique
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Quinolin-8-yloxy)acetic acid: Known for its therapeutic properties, including antimalarial and anticancer activities.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Another quinoline derivative with potential biological activities.
Uniqueness
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific structure, which includes an acetoxy group. This modification can enhance its biological activity and stability compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C13H13N3O3 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] acetate |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)19-16-12(14)8-18-11-6-2-4-10-5-3-7-15-13(10)11/h2-7H,8H2,1H3,(H2,14,16) |
Clé InChI |
RMWLOWHUUHMXME-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
SMILES canonique |
CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


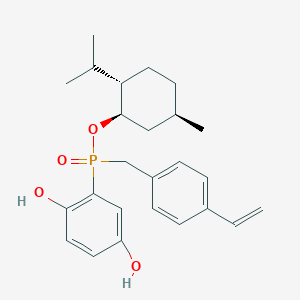
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
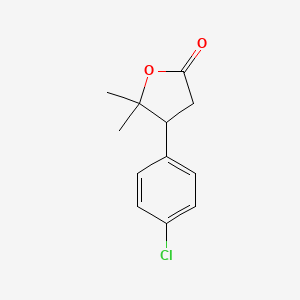
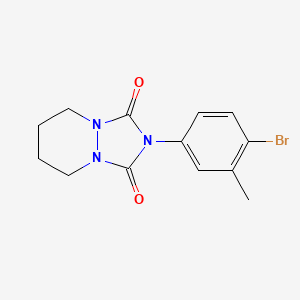
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
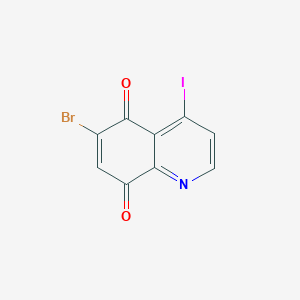
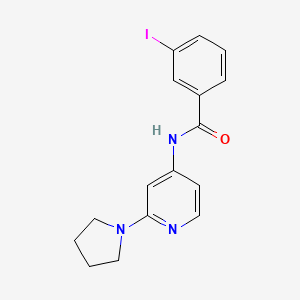
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
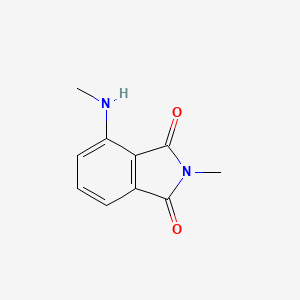
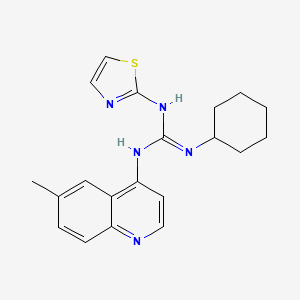
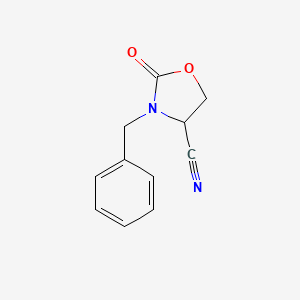
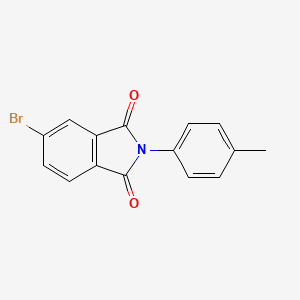

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
